N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide
説明
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-24-19-9-4-5-10-21(19)28-20-12-11-16(14-18(20)22(24)25)23-29(26,27)17-8-6-7-15(2)13-17/h4-14,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMCXFXQAAXUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminodiphenyl ether and ethyl chloroformate.
Introduction of the sulfonamide group: This step involves the reaction of the dibenzo[b,f][1,4]oxazepine intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学的研究の応用
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C22H22N2O3S
- Molecular Weight : 394.44 g/mol
- Chemical Structure : The compound features a dibenzo[b,f][1,4]oxazepine core with a sulfonamide group, which is known for its diverse pharmacological properties.
Medicinal Chemistry
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide has potential therapeutic applications in treating various disorders:
- Central Nervous System Disorders : The compound has been studied for its interaction with dopamine receptors, particularly the D2 subtype. This suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
- Anticancer Activity : Research indicates that this compound may inhibit oxidative phosphorylation (OXPHOS) by targeting mitochondrial complexes, leading to increased reactive oxygen species (ROS) production and apoptosis in cancer cells .
Biological Assays
The compound is utilized in biological assays to investigate:
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action .
- Receptor Binding Studies : The compound is used to explore its binding affinity to various receptors, contributing to the understanding of its pharmacodynamics .
Material Science
In addition to its biological applications, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide serves as an intermediate in the synthesis of more complex materials. Its derivatives can be utilized in developing new polymers and coatings due to their unique chemical properties.
Synthesis of Other Compounds
The compound acts as a precursor for synthesizing various industrially relevant compounds. Techniques such as microwave-assisted synthesis and continuous flow chemistry can enhance reaction efficiency and yield during the production process .
Case Studies and Research Findings
Several studies have documented the efficacy and application of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide:
作用機序
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Alkyl Group Modifications
- N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide (F732-0017) : Replacing the ethyl group at position 10 with methyl reduces steric bulk and lipophilicity. This may alter pharmacokinetics, such as metabolic stability or membrane permeability, though exact logP values are unavailable .
Sulfonamide Substituent Modifications
- N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide (F732-0081) : The 2,4-dimethoxy substituents increase polarity (logP = 3.97) and hydrogen-bond acceptors (count = 9), enhancing aqueous solubility but possibly reducing blood-brain barrier penetration compared to the less polar 3-methylbenzenesulfonamide .
Physicochemical Property Analysis
*Estimated based on structural similarity to F732-0081.
Functional Implications of Structural Differences
- Lipophilicity and Solubility : The 3-methylbenzenesulfonamide in the target compound likely offers a balance between lipophilicity (for membrane penetration) and solubility (via the sulfonamide’s polarity). In contrast, F732-0081’s dimethoxy groups prioritize solubility, which may limit tissue distribution .
- Receptor Binding : Methyl-to-ethyl substitutions (e.g., F732-0017 vs. target compound) could fine-tune steric interactions with hydrophobic binding pockets, as seen in dopamine receptor antagonists .
- Metabolic Stability : Sulfonamides generally exhibit greater metabolic stability than carbamates (e.g., BT2), which are prone to ester hydrolysis .
生物活性
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 396.50 g/mol |
| LogP | 5.5688 |
| Polar Surface Area | 55.244 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been observed to exhibit antitumor properties by inducing apoptosis in cancer cells and modulating oxidative stress levels.
- Antitumor Activity : Research indicates that the compound can inhibit tumor growth by promoting the production of reactive oxygen species (ROS), which leads to increased oxidative stress in cancer cells. This mechanism is similar to other compounds that target malignant cells through ROS generation .
- Dopamine Receptor Antagonism : Some derivatives of dibenzoxazepines have shown activity as dopamine D2 receptor antagonists, suggesting potential applications in neuropharmacology .
Research Findings and Case Studies
Recent studies have highlighted various aspects of the biological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide:
- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces cell viability in several cancer cell lines, including melanoma and colon cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxicity against these cell lines, with values often below 20 µM .
- Toxicity Assessment : Toxicity studies conducted using zebrafish embryos revealed moderate embryotoxic effects at higher concentrations (≥1.5 µg/mL), while lower concentrations were non-lethal but induced significant alterations in enzyme activity related to oxidative stress .
- Pharmacological Profiles : The compound's pharmacological profile suggests it may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Q & A
Q. What are the key synthetic pathways for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide, and how can computational methods streamline their optimization?
Answer: Synthetic routes often involve multi-step reactions, including sulfonylation of the dibenzooxazepine core and subsequent alkylation/functionalization. To optimize these pathways, employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction intermediates and transition states, reducing trial-and-error experimentation . For example, reaction path searches using software like GRRM or Gaussian can identify energy barriers, guiding experimental condition selection .
Q. What analytical techniques are most effective for characterizing purity and structural integrity of this compound?
Answer: Combine orthogonal methods:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to verify substitution patterns and stereochemical integrity.
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in related dibenzooxazepine sulfonamides .
- HPLC-DAD/ELSD with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) to assess purity (>98% by peak area) .
Q. How can researchers identify potential biological targets or mechanisms of action for this compound?
Answer: Use target prediction algorithms (e.g., SwissTargetPrediction, PharmMapper) based on structural similarity to known bioactive molecules. Validate hypotheses via:
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with quantification via UV-Vis spectroscopy.
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The dibenzooxazepine core may hydrolyze under acidic conditions, requiring pH-adjusted formulations .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Answer: Use ADMET prediction tools (e.g., pkCSM, ADMETLab 2.0) to estimate:
- LogP (lipophilicity): Critical for blood-brain barrier penetration.
- CYP450 metabolism : Identify potential drug-drug interactions.
- Half-life : Molecular dynamics simulations (e.g., Desmond) can model plasma protein binding .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
Answer:
- Methodological audit : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentrations >0.1% altering membrane permeability .
- Orthogonal validation : Replicate key findings using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for subcellular localization .
Q. What strategies optimize the compound’s selectivity for a target receptor over structurally related off-targets?
Answer:
Q. How can process intensification techniques improve yield in large-scale synthesis?
Answer:
Q. What experimental designs best translate in vitro potency to in vivo efficacy models?
Answer:
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Establish exposure-response relationships using rodent xenograft models. Monitor plasma/tissue concentrations via LC-MS/MS .
- Dose-ranging studies : Apply factorial designs to test combinations of dosing frequency and route (e.g., oral vs. intraperitoneal) .
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced therapeutic indices?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
